molecular formula C25H20N4O4S2 B2852277 3-(2-ethoxybenzyl)-2-((4-nitrobenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1223781-38-1

3-(2-ethoxybenzyl)-2-((4-nitrobenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2852277
CAS No.: 1223781-38-1
M. Wt: 504.58
InChI Key: KTJYOSMAHBQBDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-ethoxybenzyl)-2-((4-nitrobenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C25H20N4O4S2 and its molecular weight is 504.58. The purity is usually 95%.
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Scientific Research Applications

Antiparasitic and Antiprotozoal Activity

Research has demonstrated that derivatives of thieno[2,3-d]pyrimidin-4(3H)-ones, containing benzimidazole ring structures, exhibit significant antiparasitic and antiprotozoal activities. These compounds have shown higher activity against Trichinella spiralis in vitro compared to albendazole, a standard treatment. Additionally, some derivatives have demonstrated 100% effectiveness against Lamblia muris in mice after a five-day treatment course, highlighting their potential as antiparasitic agents [A. Mavrova, D. Vuchev, K. Anichina, N. Vassilev (2010)].

Antibacterial and Antifungal Activity

Another study focused on the synthesis of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives and their antibacterial and antifungal properties. These compounds, particularly 2-(4/3-substitutedbenzyl)thieno[2,3-d]pyrimidin-4(3H)-ones, demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as yeast-like fungi, such as Candida species. This suggests their potential use as antimicrobial agents [B. Kahveci, İ. Doğan, E. Menteşe, H. E. Sellitepe, D. Kart (2020)].

ROCK Inhibition for Potential Therapeutic Applications

A series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been discovered as new inhibitors of Rho-associated, coiled-coil containing protein kinase (ROCK). These compounds, particularly one derivative, exhibited potent inhibitory activity against ROCK I and ROCK II. The inhibition of ROCK has therapeutic potential in the treatment of cardiovascular diseases, cancer, and other conditions. This highlights the role of these derivatives in drug discovery targeting ROCKs [Z. Miao, Yumeng Sun, Lanying Zhao, Yueshan Li, Yi-Fei Wang, J. Nan, Zeen Qiao, Linli Li, Sheng-yong Yang (2020)].

Eco-friendly Synthesis and Corrosion Inhibition

The eco-friendly synthesis of pyridopyrimidinone derivatives and their application as corrosion inhibitors for carbon steel in acidic environments have also been reported. These derivatives show potential for industrial applications in protecting metals from corrosion, demonstrating the versatility of thieno[2,3-d]pyrimidin-4(3H)-one derivatives in various fields [Y. Abdallah, K. Shalabi, Nesma M. Bayoumy (2018)].

Properties

IUPAC Name

5-[(2-ethoxyphenyl)methyl]-4-[(4-nitrophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O4S2/c1-2-33-20-8-4-3-6-17(20)14-28-24(30)22-21(19-7-5-13-26-23(19)35-22)27-25(28)34-15-16-9-11-18(12-10-16)29(31)32/h3-13H,2,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJYOSMAHBQBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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